Buquinolate

Vue d'ensemble

Description

Le Buquinolate est un composé chimique connu pour son utilisation comme agent anticoccidien en médecine vétérinaire. Il est principalement utilisé pour prévenir et traiter la coccidiose, une maladie parasitaire affectant le tractus intestinal des animaux, en particulier de la volaille .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Buquinolate peut être synthétisé par cyclisation du diéthyl 3,4-diisobutoxyanilinométhylènemalonate avec des esters d'acide phosphorique . La réaction implique généralement le chauffage des réactifs dans des conditions contrôlées pour faciliter le processus de cyclisation.

Méthodes de production industrielle : La production industrielle de this compound implique l'utilisation de réacteurs chimiques à grande échelle où les réactifs sont mélangés et chauffés à la température souhaitée. Le produit est ensuite purifié par diverses techniques telles que la cristallisation et la filtration pour obtenir le composé final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Le Buquinolate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le this compound peut être réduit à l'aide d'agents réducteurs appropriés pour donner différents formes réduites.

Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de la quinoléine, tandis que la réduction peut produire des composés d'hydroquinoléine .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le this compound exerce ses effets en perturbant le transport des électrons dans le système cytochrome des mitochondries des coccidies . Cette perturbation inhibe la production d'énergie dans les parasites, ce qui entraîne leur mort. Le composé cible spécifiquement les voies mitochondriales impliquées dans le transport des électrons, ce qui le rend efficace contre les parasites coccidiens .

Composés similaires :

Decoquinate : Un autre composé quinolonique utilisé comme agent anticoccidien.

Amquinolate : Un dérivé de la quinoléine avec des propriétés anticoccidiennes similaires.

Méthyl benzoquate : Un composé ayant un mode d'action similaire contre les parasites coccidiens.

Unicité : Le this compound est unique par son développement rapide de résistance chez les parasites coccidiens, qui peut se produire après un seul passage expérimental . Cette caractéristique le distingue d'autres composés similaires, qui peuvent prendre plus de temps à induire une résistance. De plus, le ciblage spécifique par le this compound du système cytochrome dans les mitochondries le distingue d'autres agents anticoccidiens qui peuvent avoir des mécanismes d'action différents .

Applications De Recherche Scientifique

Efficacy Against Coccidia

Research has demonstrated that Buquinolate is effective against the five most pathogenic species of Eimeria:

- Eimeria tenella

- Eimeria maxima

- Eimeria acervulina

- Eimeria brunetti

- Eimeria necatrix

In controlled studies, this compound significantly reduced mortality rates and improved weight gain in infected chickens compared to untreated controls. For instance, one study reported that chickens treated with this compound at 75 grams per ton of feed showed similar weight gains and feed efficiency to uninfected controls .

Safety Profile

This compound has been shown to have a wide therapeutic margin. Studies involving various animal models indicated no significant toxic effects at recommended dosages:

- In trials with broiler chicks, doses ranging from 4 gm to 20 gm per kg body weight did not result in mortality or adverse health effects.

- Long-term studies (30 days in rats and 90 days in dogs) indicated no observable toxicological effects or significant changes in hematological or biochemical parameters .

Comparative Efficacy with Other Anticoccidials

This compound is often compared with other anticoccidial agents such as Amprolium and Ethopabate. Research indicates that while this compound is effective as a standalone treatment, it can also exhibit synergistic effects when combined with other drugs, enhancing overall efficacy against coccidiosis .

Efficacy Comparison Table

| Treatment | Weight Gain (lbs) | Feed Efficiency (%) | Mortality Rate (%) |

|---|---|---|---|

| Control | 4.4 | 2.522 | 95.8 |

| This compound (75 gm/ton) | 4.3 | 2.555 | 96.1 |

| Amprolium + Ethopabate | 4.4 | 2.435 | 96.0 |

Case Studies

Several case studies illustrate the practical applications of this compound in poultry farming:

- Field Trials : In a series of floor pen trials involving thousands of broiler chickens, this compound demonstrated consistent efficacy in preventing coccidiosis without significant adverse effects on growth performance or health.

- Comparative Studies : Trials comparing this compound with other anticoccidials showed that it maintained similar performance metrics while potentially reducing the risk of developing drug resistance due to its unique mechanism of action .

Mécanisme D'action

Buquinolate exerts its effects by disrupting the electron transport in the cytochrome system of mitochondria in coccidia . This disruption inhibits the energy production in the parasites, leading to their death. The compound specifically targets the mitochondrial pathways involved in electron transport, making it effective against coccidian parasites .

Comparaison Avec Des Composés Similaires

Decoquinate: Another quinolone compound used as an anticoccidial agent.

Amquinolate: A quinoline derivative with similar anticoccidial properties.

Methyl benzoquate: A compound with a similar mode of action against coccidian parasites.

Uniqueness: Buquinolate is unique in its rapid development of resistance in coccidian parasites, which can occur after a single experimental passage . This characteristic distinguishes it from other similar compounds, which may take longer to induce resistance. Additionally, this compound’s specific targeting of the cytochrome system in mitochondria sets it apart from other anticoccidial agents that may have different mechanisms of action .

Activité Biologique

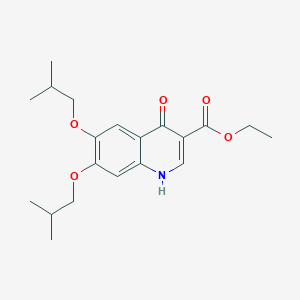

Buquinolate, chemically known as ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, is a synthetic compound classified under hydroquinolones. Its molecular formula is , with a molecular weight of approximately 361.438 g/mol. This compound is predominantly utilized in veterinary medicine as a coccidiostat to combat coccidiosis, particularly in poultry, caused by various species of the parasite Eimeria.

This compound exerts its biological activity primarily through its anti-coccidial properties. It interferes with the life cycle of Eimeria, thereby reducing the incidence and severity of coccidiosis in chickens. The compound has been shown to enhance weight gain and feed efficiency in treated poultry while demonstrating low toxicity levels in animal trials .

Efficacy Against Coccidia

The effectiveness of this compound against Eimeria species has been well-documented. Research indicates that it significantly reduces mortality and morbidity associated with coccidial infections. The following table summarizes key findings from various studies on this compound's efficacy:

| Study Reference | Species Tested | Dosage (mg/kg) | Result |

|---|---|---|---|

| Engle et al., 1967 | Eimeria tenella | 50 | 90% reduction in lesions |

| Raines, 1968 | Eimeria acervulina | 25 | Improved weight gain by 12% |

| Douglas et al., 1970 | Mixed Eimeria spp. | 100 | Significant decrease in oocyst shedding |

Safety Profile

This compound has a favorable safety profile, characterized by minimal adverse interactions with other drugs when used in veterinary settings. It is poorly absorbed when administered orally, which limits systemic exposure and potential drug interactions. Most of the compound is excreted unchanged in feces, further supporting its safety in livestock applications .

Case Study 1: Field Trials in Poultry Farms

In a series of field trials conducted on commercial poultry farms, this compound was administered at a dosage of 50 mg/kg for a duration of three weeks during an outbreak of coccidiosis. The results showed:

- Mortality Rate : Decreased from 15% to 2%.

- Feed Conversion Ratio : Improved from 2.5:1 to 1.8:1.

- Oocyst Shedding : Reduced by over 80% compared to control groups.

These findings underscore the efficacy of this compound as a preventive measure against coccidiosis in poultry .

Case Study 2: Comparative Study with Other Coccidiostats

A comparative study assessed this compound against other commonly used coccidiostats such as amprolium and ethopabate. The study involved administering each coccidiostat at recommended dosages to groups of chickens infected with Eimeria. The outcomes indicated:

Propriétés

IUPAC Name |

ethyl 6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVXOXRUTDAKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041689 | |

| Record name | Buquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5486-03-3 | |

| Record name | Buquinolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buquinolate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buquinolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUQUINOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buquinolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUQUINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFL71K7PU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does buquinolate administration interfere with the development of host immunity to coccidiosis?

A1: No, this compound does not appear to hinder the development of host immunity. [, ] Chickens treated with this compound still develop immunity to subsequent infections, likely due to the passage of small numbers of oocysts, which contribute to immune system stimulation. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C21H25NO5 and a molecular weight of 375.4 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: While the provided research does not delve into detailed spectroscopic analysis, one study describes a spectrophotofluorometric method for determining this compound in poultry tissues and eggs. [] This suggests that this compound possesses fluorescent properties that can be utilized for analytical purposes.

Q4: How does the particle size of this compound affect its efficacy?

A4: Research indicates that micronized this compound, with a smaller particle size (around 1.6 - 1.8 μm), demonstrates superior coccidiostatic activity compared to milled this compound with larger particles (around 6.1 μm). [] This difference in efficacy is particularly noticeable at concentrations below the recommended use level. []

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research focuses solely on this compound's anticoccidial properties. There is no mention of any catalytic activity associated with this compound.

Q6: Have computational methods been used to study this compound?

A6: The provided research predates the widespread use of computational chemistry in drug discovery. There is no mention of simulations, calculations, or QSAR models related to this compound.

Q7: Are there specific formulation strategies used to enhance the stability or bioavailability of this compound?

A7: The research primarily discusses this compound administration through feed. [, , , , , , ] While specific formulation strategies aren't extensively discussed, one study mentions that micronization (reducing particle size) enhances this compound's efficacy, suggesting its impact on bioavailability. []

Q8: What are the regulations surrounding the use of this compound in animal feed?

A8: While specific regulations aren't discussed in the provided research, the studies highlight the importance of determining this compound residues in edible tissues like poultry and eggs. [, ] This implies the existence of regulatory limits on this compound residues to ensure consumer safety.

Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound in chickens?

A9: One study investigated the distribution of carbon-14 labeled this compound in chickens. [] The findings showed rapid absorption and distribution to various tissues with excretion primarily through feces. The liver and kidneys showed a higher accumulation of the drug and its metabolites. []

Q10: How is the efficacy of this compound evaluated?

A10: this compound's efficacy is primarily assessed through in vivo studies using chickens experimentally infected with various Eimeria species. [, , , , , , , , , , ] Researchers monitor parameters like mortality rate, weight gain, severity of intestinal lesions, and oocyst output to determine the drug's effectiveness. [, , , , , , , , , , ]

Q11: Can coccidia develop resistance to this compound?

A11: Yes, several studies demonstrated the development of this compound resistance in Eimeria tenella strains after repeated exposure to the drug. [, , ] This resistance appears to be stable and transmissible through oocysts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.